4-Nitrobenzoyl Bromide: Advanced Physicochemical Profiling and Synthetic Methodologies
4-Nitrobenzoyl Bromide: Advanced Physicochemical Profiling and Synthetic Methodologies
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Overview
In advanced organic synthesis and active pharmaceutical ingredient (API) development, the selection of an optimal acylating agent dictates the yield, purity, and scalability of the reaction. 4-Nitrobenzoyl bromide (CAS: 13277-61-7) is a highly reactive acyl halide utilized when standard acyl chlorides fail to achieve complete conversion. Driven by the superior leaving-group ability of the bromide ion and the potent electron-withdrawing nature of the para-nitro group, this reagent is indispensable for the derivatization of sterically hindered or electronically deactivated nucleophiles[1][2].
This technical guide provides a rigorous analysis of its physicochemical properties, mechanistic causality, and self-validating experimental protocols for its application in drug development.
Physicochemical Profiling and Structural Data
Understanding the physical parameters of 4-nitrobenzoyl bromide is critical for predicting its behavior in solution and ensuring safe, moisture-free handling. The compound typically presents as a crystalline solid that rapidly degrades in the presence of ambient humidity.
Quantitative Data Summary
| Property | Value | Reference |
| IUPAC Name | 4-nitrobenzoyl bromide | [1] |
| CAS Registry Number | 13277-61-7 | [1] |
| Molecular Formula | C₇H₄BrNO₃ | [1] |
| Molecular Weight | 230.02 g/mol | [1][3] |
| Melting Point | 98–100 °C | [2] |
| Topological Polar Surface Area | 62.9 Ų | [3] |
| InChIKey | KXLZZEPFQYGUPZ-UHFFFAOYSA-N | [3] |
Mechanistic Insights: The Causality of Hyper-Reactivity
As a Senior Application Scientist, it is vital to understand why 4-nitrobenzoyl bromide is selected over its chloride counterpart. The hyper-reactivity of this molecule is governed by three synergistic chemical principles:
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Superior Leaving Group Kinetics: The bromide anion (Br⁻) is significantly larger and more polarizable than the chloride anion (Cl⁻). Consequently, Br⁻ is a weaker conjugate base, making it an exceptional leaving group during the collapse of the tetrahedral intermediate[2].
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Bond Dissociation Energy: The C–Br bond is longer and weaker than the C–Cl bond. This lower bond dissociation energy reduces the activation barrier for the rate-determining step in nucleophilic acyl substitution.
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Electronic Activation: The para-nitro (-NO₂) group exerts profound electron-withdrawing inductive (-I) and resonance (-R) effects across the aromatic ring. This dramatically increases the electrophilicity (partial positive charge, δ+) of the carbonyl carbon, inviting rapid attack even from weak nucleophiles[2][3].
Figure 1: Nucleophilic acyl substitution mechanism of 4-nitrobenzoyl bromide.
Standardized Experimental Workflows
Because 4-nitrobenzoyl bromide is highly susceptible to hydrolysis (yielding 4-nitrobenzoic acid and hydrobromic acid), all protocols must be executed using rigorous Schlenk techniques. The following self-validating protocol details the formation of an amide/ester using this reagent.
Protocol: Anhydrous Acylation of a Sterically Hindered Amine
Objective: Achieve >95% conversion of a deactivated amine to its corresponding 4-nitrobenzamide derivative.
Reagents:
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Substrate (Amine/Alcohol): 1.0 equivalent
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4-Nitrobenzoyl bromide: 1.1 equivalents
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Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA): 1.5 equivalents[4]
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4-Dimethylaminopyridine (DMAP): 0.1 equivalents (Catalyst)[4]
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Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
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Atmospheric Control (Causality: Prevent Hydrolysis): Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under high vacuum. Backfill with ultra-high purity Argon. Validation: The flask must remain sealed with rubber septa; a positive pressure of Argon should be maintained via a manifold.
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Substrate Priming: Dissolve the amine (1.0 eq) in anhydrous DCM. Add TEA (1.5 eq) and DMAP (0.1 eq). Causality: TEA acts as an acid scavenger to neutralize the HBr byproduct, preventing the protonation of the nucleophile. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the reaction[4].
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Temperature-Controlled Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Dissolve 4-nitrobenzoyl bromide (1.1 eq) in a minimal volume of anhydrous DCM and add it dropwise over 15 minutes. Causality: Acylation with acyl bromides is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation and suppresses side-product formation.
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Self-Validating Reaction Monitoring: Remove the ice bath and allow the mixture to warm to 20–25 °C. Monitor the reaction via Thin Layer Chromatography (TLC) or LC-MS. Validation: The reaction is deemed complete when the starting material spot disappears and a single, less polar product spot emerges.
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Quench and Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Causality: This neutralizes residual HBr and hydrolyzes any unreacted 4-nitrobenzoyl bromide into water-soluble 4-nitrobenzoate. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Figure 2: Step-by-step anhydrous workflow for moisture-sensitive acylation.
Applications in Active Pharmaceutical Ingredients (APIs)
In industrial drug development, 4-nitrobenzoyl bromide is frequently utilized as a critical intermediate or a robust protecting group.
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Prostaglandin Derivatives: It is deployed in the scalable synthesis of complex prostaglandin intermediates. The high reactivity of the bromide variant ensures complete acylation of sterically hindered secondary alcohols on the cyclopentane ring, a step where standard acyl chlorides often stall[4].
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Enzalutamide Synthesis: Derivatives of 4-nitrobenzoyl halides are heavily referenced in the patent literature for the synthesis of advanced prostate cancer therapeutics, such as Enzalutamide. The nitro group serves as a masked amine, which is later reduced and converted into an isothiocyanate to form the core thiohydantoin ring[5][6].
References
- 4-Nitrobenzoyl bromide | 13277-61-7 - Benchchem Benchchem
- 4-Nitrobenzoyl bromide | C7H4BrNO3 | CID 13708944 - PubChem - NIH N
- US10131636B2 - Process for the preparation of Enzalutamide - Google Patents Google P
- 4-Nitrobenzoyl bromide | 13277-61-7 - Benchchem (Melting Point & Reactivity D
- WO2013164729A1 - An improved and scalable process for preparation of prostaglandin derivatives and intermediates thereof - Google Patents Google P
Sources
- 1. 4-Nitrobenzoyl bromide | 13277-61-7 | Benchchem [benchchem.com]
- 2. 4-Nitrobenzoyl bromide | 13277-61-7 | Benchchem [benchchem.com]
- 3. 4-Nitrobenzoyl bromide | C7H4BrNO3 | CID 13708944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2013164729A1 - An improved and scalable process for preparation of prostaglandin derivatives and intermediates thereof - Google Patents [patents.google.com]
- 5. US10131636B2 - Process for the preparation of Enzalutamide - Google Patents [patents.google.com]
- 6. US10131636B2 - Process for the preparation of Enzalutamide - Google Patents [patents.google.com]
